methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
CAS No.: 883511-10-2
Cat. No.: VC11903314
Molecular Formula: C20H13Cl2NO5
Molecular Weight: 418.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883511-10-2 |
|---|---|
| Molecular Formula | C20H13Cl2NO5 |
| Molecular Weight | 418.2 g/mol |
| IUPAC Name | methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate |
| Standard InChI | InChI=1S/C20H13Cl2NO5/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(28-18(16)23)9-5-2-3-8-12(9)27-20(15)25/h2-8,14H,23H2,1H3 |
| Standard InChI Key | KIQJPUNYOBOHLS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N |
| Canonical SMILES | COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC4=CC=CC=C42)N |
Introduction
Structural Characteristics and Molecular Data
The compound’s structure comprises a pyrano[3,2-c]chromene core, with substituents that contribute to its electronic and steric properties. Key structural features include:
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Fused bicyclic system: The pyran ring (oxygen-containing six-membered ring) is fused to a chromene moiety (benzopyran derivative), creating a planar, conjugated system that enhances stability and reactivity .
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2,6-Dichlorophenyl group: Positioned at the 4th carbon, this electron-withdrawing group influences electronic distribution, potentially enhancing interactions with biological targets.
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Amino and ester groups: The 2-amino and 3-carboxylate substituents provide sites for hydrogen bonding and chemical modification .
Table 1: Molecular and Structural Data
X-ray crystallography of structurally related compounds reveals that the pyranochromene core adopts a nearly planar conformation, with slight deviations (≤0.09 Å) at the -hybridized C7 atom . The 2,6-dichlorophenyl group forms intramolecular Cl···C contacts (3.11–3.19 Å), contributing to conformational rigidity .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step condensation and cyclization reactions. A generalized pathway includes:
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Condensation: Reaction of 4-hydroxycoumarin derivatives with a 2,6-dichlorobenzaldehyde derivative.
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Cyclization: Formation of the pyran ring via acid- or base-catalyzed intramolecular cyclization.
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Esterification: Introduction of the methyl ester group using methanol under acidic conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | 2,6-Dichlorobenzaldehyde, ethanol, reflux | Form imine intermediate |
| Cyclization | Triethylamine, 80°C, 6h | Close pyran ring |
| Esterification | Methanol, H2SO4, 24h | Introduce methyl ester group |
Related pyranochromenes are synthesized via one-pot multicomponent reactions (MCRs) involving aldehydes, malononitrile, and 4-hydroxycoumarin, though yields for dichlorophenyl variants require optimization.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
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Amino group: Participates in Schiff base formation or acylation reactions.
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Ester group: Susceptible to hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.
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Chlorine atoms: Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.
| Activity | Mechanism | Potential Target |
|---|---|---|
| Antimicrobial | Membrane disruption, enzyme inhibition | Bacterial cell wall synthesis |
| Anticancer | Topoisomerase inhibition, ROS generation | DNA replication machinery |
| Enzyme Inhibition | Competitive binding to active sites | α-Glucosidase, acetylcholinesterase |
Physicochemical Properties and Stability
Key physicochemical properties include:
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Solubility: Limited aqueous solubility (logP ≈ 3.2), necessitating DMSO or ethanol for in vitro studies.
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Thermal Stability: Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of related compounds .
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Hydrogen Bonding: The amino group forms N–H···O/N bonds (2.8–3.1 Å), stabilizing crystal packing .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action via proteomics and metabolomics approaches.
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Structural Optimization: Modify the ester group to improve bioavailability; replace chlorine with fluorinated groups for enhanced blood-brain barrier penetration.
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In Vivo Testing: Evaluate toxicity and pharmacokinetics in rodent models.
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Formulation Development: Explore nanoencapsulation to address solubility limitations.
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